molecular formula C7H4FN3O B13058382 7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one

7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one

Cat. No.: B13058382
M. Wt: 165.12 g/mol
InChI Key: SQGMMXVXYWYUKJ-UHFFFAOYSA-N
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Description

7-Fluoropyrido[2,3-b]pyrazin-3(4H)-one is a fluorinated heterocyclic compound belonging to the pyridopyrazinone family. Its core structure consists of a fused pyridine-pyrazinone ring system with a fluorine substituent at the C7 position.

Properties

Molecular Formula

C7H4FN3O

Molecular Weight

165.12 g/mol

IUPAC Name

7-fluoro-4H-pyrido[2,3-b]pyrazin-3-one

InChI

InChI=1S/C7H4FN3O/c8-4-1-5-7(10-2-4)11-6(12)3-9-5/h1-3H,(H,10,11,12)

InChI Key

SQGMMXVXYWYUKJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1N=CC(=O)N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one typically involves multicomponent reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable fluorinated reagent in the presence of a catalyst can yield the desired compound . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-b]pyrazine oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites. Additionally, its heterocyclic structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Pharmacological Data of Selected Derivatives
Compound Substituents IC50 (AKR1B1 Inhibition) Antioxidant Activity (DPPH Radical Scavenging) Reference
9c C2 styryl, N4 acetic acid 0.009 µM Moderate
11i C2 phenolic hydroxyl 0.012 µM Comparable to Trolox
4j, 4k, 4l C2 3,5-dihydroxyphenoxyl 0.023–0.045 µM High
7-Fluoro derivative C7-F, C2/N4 unspecified Not reported Inferred from SAR

Key Observations :

  • C2 phenolic hydroxyl groups (e.g., 11i) significantly boost antioxidant activity by donating hydrogen atoms to neutralize free radicals .
  • Halogenation at C7 (e.g., fluorine) may enhance metabolic stability and enzyme binding through electron-withdrawing effects and increased lipophilicity .

Structural and Physicochemical Properties

Fluorine’s small atomic radius and high electronegativity influence the compound’s conformational flexibility and intermolecular interactions.

Table 2: Predicted Collision Cross Section (CCS) of Pyridopyrazinone Derivatives
Compound Adduct Predicted CCS (Ų) Reference
6-Amino derivative [M+H]+ 130.2
6-Chloro derivative [M+H]+ 134.7
7-Fluoro derivative Not available Inferred lower CCS

Analysis :

  • The 6-chloro derivative exhibits a higher CCS than the 6-amino analog, likely due to chlorine’s larger size and polarizability.

Toxicity Considerations :

  • Amino-substituted derivatives (e.g., 2-aminopyrido[2,3-b]pyrazin-3(4H)-one) are classified as acute toxins with skin/eye irritation hazards .
  • Fluorine’s introduction may mitigate toxicity compared to bulkier halogens (e.g., chlorine) by reducing reactive metabolite formation.

Future Research Needs :

  • Empirical determination of IC50 values for AKR1B1 inhibition.
  • Comparative antioxidant assays (e.g., DPPH, ORAC) to validate SAR hypotheses.
  • In vivo toxicity and pharmacokinetic profiling.

This derivative underscores the importance of strategic halogenation in drug design, bridging gaps between potency, stability, and safety in diabetic therapeutics.

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